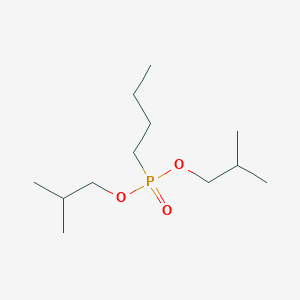
Bis(2-methylpropyl) butylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylpropyl) butylphosphonate: is an organophosphorus compound with the chemical formula C12H27O3P It is a phosphonate ester, which means it contains a phosphonic acid group bonded to organic substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) butylphosphonate typically involves the reaction of butylphosphonic dichloride with 2-methylpropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:
Butylphosphonic dichloride+2×2-methylpropanol→Bis(2-methylpropyl) butylphosphonate+2×HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: Bis(2-methylpropyl) butylphosphonate can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester into phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Chemistry: Bis(2-methylpropyl) butylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in phosphate metabolism.
Medicine: There is ongoing research into the use of this compound as a potential therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.
Industry: In the industrial sector, this compound is used as a flame retardant and plasticizer due to its ability to enhance the thermal stability and flexibility of materials.
作用机制
The mechanism of action of bis(2-methylpropyl) butylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds:
Diisobutyl phthalate: Another organophosphorus compound with similar ester functional groups.
Butylphosphonic acid: A simpler phosphonic acid derivative with similar chemical properties.
Uniqueness: Bis(2-methylpropyl) butylphosphonate is unique due to its specific combination of alkyl groups and phosphonate ester functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
| 10092-77-0 | |
分子式 |
C12H27O3P |
分子量 |
250.31 g/mol |
IUPAC 名称 |
1-[bis(2-methylpropoxy)phosphoryl]butane |
InChI |
InChI=1S/C12H27O3P/c1-6-7-8-16(13,14-9-11(2)3)15-10-12(4)5/h11-12H,6-10H2,1-5H3 |
InChI 键 |
ZVXPPNMMWKQTDB-UHFFFAOYSA-N |
规范 SMILES |
CCCCP(=O)(OCC(C)C)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)

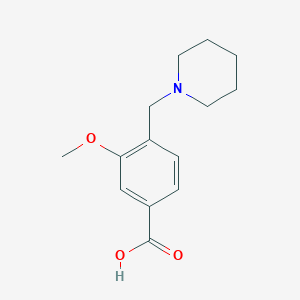
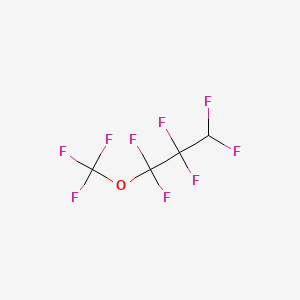

![1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)
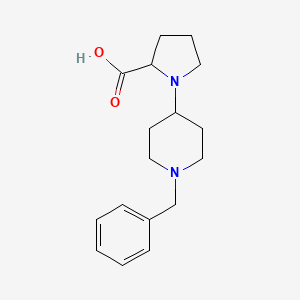
![8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B12084321.png)


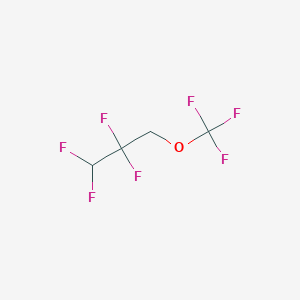
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
